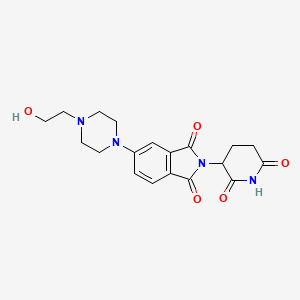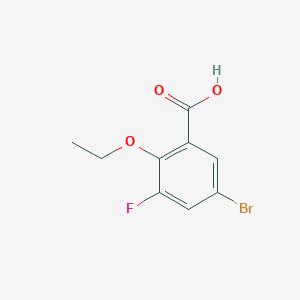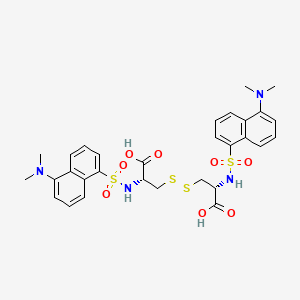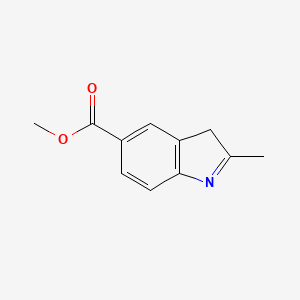![molecular formula C15H10O2 B14761234 2H-Phenanthro[9,10-d][1,3]dioxole CAS No. 236-13-5](/img/structure/B14761234.png)
2H-Phenanthro[9,10-d][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Phenanthro[9,10-d][1,3]dioxole is an organic compound characterized by a fused ring system that includes a dioxole moiety. This compound is part of the phenanthrene family, which is known for its aromatic properties and structural complexity. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Phenanthro[9,10-d][1,3]dioxole typically involves cyclization reactions. One common method is the cyclocondensation of isoflavones with hydrazine hydrate in refluxing ethanol, followed by photocyclization and dehydration processes . This method is environmentally friendly, catalyst-free, and involves mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Phenanthro[9,10-d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the aromaticity and introduce hydrogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenanthrenequinone derivatives, while substitution reactions can introduce various functional groups onto the phenanthrene core .
Wissenschaftliche Forschungsanwendungen
2H-Phenanthro[9,10-d][1,3]dioxole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is utilized in the production of dyes, agrochemicals, and as a ligand in metal complexes.
Wirkmechanismus
The mechanism of action of 2H-Phenanthro[9,10-d][1,3]dioxole involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthro[9,10-d]imidazole: Known for its high triplet energy and use in organic light-emitting diodes (OLEDs).
Phenanthro[9,10-d]triazole: Utilized in high-energy host materials for blue phosphorescent OLEDs.
Benzo[d][1,3]dioxole: A related compound with applications in organic synthesis and material science.
Uniqueness
2H-Phenanthro[9,10-d][1,3]dioxole stands out due to its unique dioxole ring system, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
236-13-5 |
|---|---|
Molekularformel |
C15H10O2 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
phenanthro[9,10-d][1,3]dioxole |
InChI |
InChI=1S/C15H10O2/c1-3-7-12-10(5-1)11-6-2-4-8-13(11)15-14(12)16-9-17-15/h1-8H,9H2 |
InChI-Schlüssel |
KDYHNAUCPVCMSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Pyrrolidinedicarboxamide, N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-, (2R)-](/img/structure/B14761152.png)
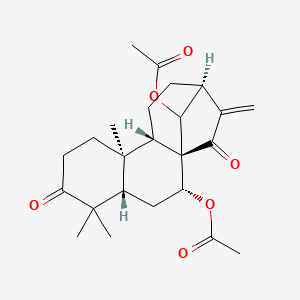

![1H-Cyclopenta[A]azulene](/img/structure/B14761164.png)

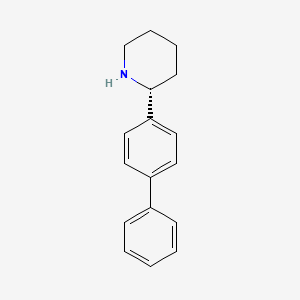
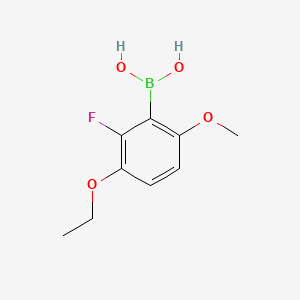
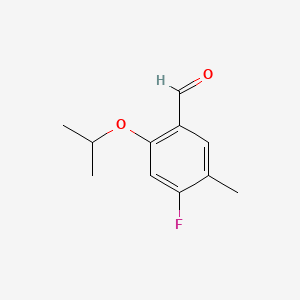
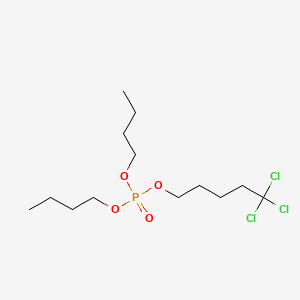
![N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14761199.png)
